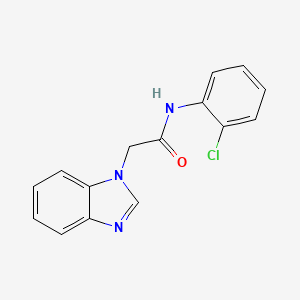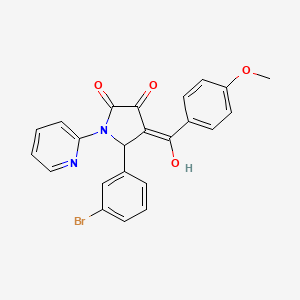![molecular formula C26H36N4O4 B5489804 N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide], commonly known as PMFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMFA is a bifunctional molecule that consists of two piperazine groups linked by a 3,1-propanediyl bridge and two furan rings attached to acrylamide moieties.
作用机制
The mechanism of action of PMFA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. PMFA has been shown to interact with various proteins, including enzymes and receptors, and to modulate their activity. The furan rings of PMFA are thought to play a critical role in its biological activity, as they can form covalent adducts with cysteine residues in proteins.
Biochemical and Physiological Effects:
PMFA has been shown to have a range of biochemical and physiological effects, depending on the target molecule and the experimental conditions. In vitro studies have demonstrated that PMFA can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PMFA has also been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. In vivo studies have demonstrated that PMFA can cross the blood-brain barrier and affect neurotransmitter levels in the brain.
实验室实验的优点和局限性
PMFA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, PMFA also has some limitations, including its high cost and potential toxicity. PMFA should be handled with care, and appropriate safety precautions should be taken when working with this compound.
未来方向
There are several future directions for the study of PMFA, including the development of new synthetic methods, the investigation of its biological activity in different systems, and the exploration of its potential applications in various fields. Some possible future directions include:
- Synthesis of PMFA derivatives with improved biological activity and selectivity
- Investigation of the mechanism of action of PMFA at the molecular level
- Study of the pharmacokinetics and pharmacodynamics of PMFA in animal models
- Exploration of the potential applications of PMFA in drug delivery and biomaterials
- Evaluation of the toxicity and safety of PMFA in different systems
- Development of new assays and screening methods for the discovery of PMFA-based drugs and materials.
合成方法
PMFA can be synthesized using a multi-step process that involves the reaction of piperazine with 3,1-propanediol, followed by the addition of 5-methyl-2-furoic acid and acryloyl chloride. The resulting product is purified using column chromatography to obtain pure PMFA. The synthesis of PMFA has been optimized to improve yield and purity, and various modifications of the reaction conditions have been reported.
科学研究应用
PMFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMFA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, PMFA has been used as a building block for the synthesis of novel polymers and hydrogels. In biochemistry, PMFA has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-[4-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4/c1-21-5-7-23(33-21)9-11-25(31)27-13-3-15-29-17-19-30(20-18-29)16-4-14-28-26(32)12-10-24-8-6-22(2)34-24/h5-12H,3-4,13-20H2,1-2H3,(H,27,31)(H,28,32)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZFICSAWBNFD-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCCN2CCN(CC2)CCCNC(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCCN2CCN(CC2)CCCNC(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide](/img/structure/B5489729.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5489741.png)

![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)


![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)
![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
